molecular formula C19H19NO5S B2606285 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide CAS No. 880807-74-9

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide

Cat. No. B2606285
CAS RN: 880807-74-9
M. Wt: 373.42
InChI Key: IFNRMFIJWAPMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuroleptic Activity : Certain benzamide derivatives have been synthesized and evaluated for their neuroleptic activity, indicating potential applications in the treatment of psychosis with fewer side effects compared to traditional medications (Iwanami et al., 1981).
  • Anticancer Activity : A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have been synthesized and shown to possess moderate to good anticancer activity against various human cancer cell lines (G. Mohan et al., 2021).
  • Antidiabetic Agents : A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives was prepared in search of antidiabetic agents, leading to the identification of potential candidate drugs for the treatment of diabetes mellitus (M. Nomura et al., 1999).

Polymer Science and Materials Engineering Applications

  • Controlled Radical Polymerization : The controlled polymerization of acrylamide derivatives, including those with amino acid moieties, has been explored for the synthesis of polymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity (H. Mori et al., 2005).
  • Electrochromic Properties : Novel triphenylamine-based polyamides were synthesized, showcasing efficient preparation and investigation into their electrochromic properties, indicating potential for applications in smart windows and displays (C. Yang et al., 2020).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-24-17-8-6-14(7-9-17)19(21)20(16-10-11-26(22,23)13-16)15-4-3-5-18(12-15)25-2/h3-12,16H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNRMFIJWAPMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.